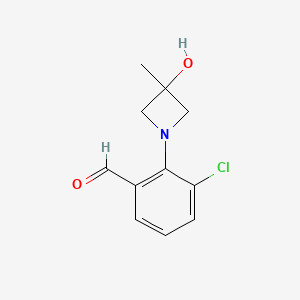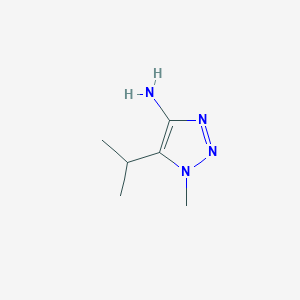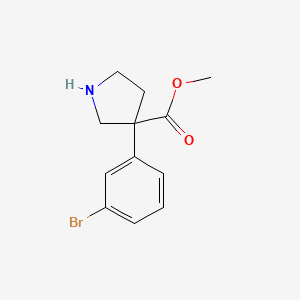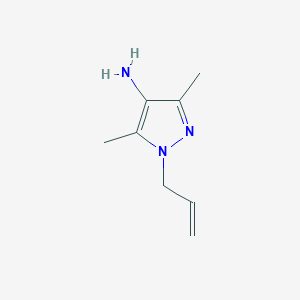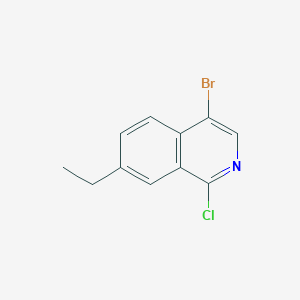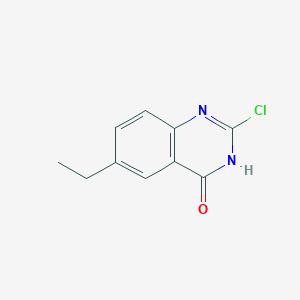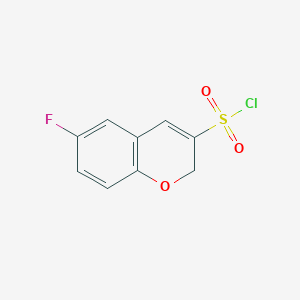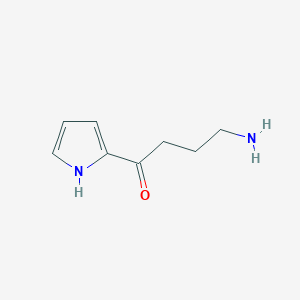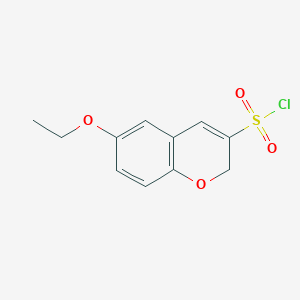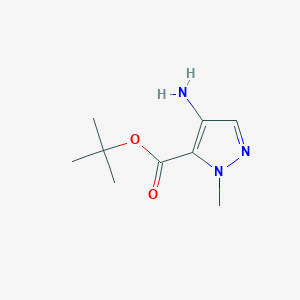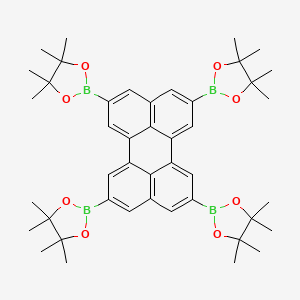
2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene is a complex organic compound with the molecular formula C44H56B4O8 It is known for its unique structure, which includes four boronate ester groups attached to a perylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene typically involves the borylation of perylene derivatives. One common method is the iridium-catalyzed borylation of polycyclic aromatic hydrocarbons. The reaction conditions often include the use of iridium catalysts, such as [Ir(cod)Cl]2, and bis(pinacolato)diboron (B2Pin2) as the boron source .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene undergoes various chemical reactions, including:
Substitution: Reactions where one functional group is replaced by another.
Coupling Reactions: Formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Iridium Catalysts: Used in borylation reactions.
Bis(pinacolato)diboron (B2Pin2): A common boron source.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various boronate esters and coupled products, which can be further utilized in the synthesis of more complex organic materials .
Wissenschaftliche Forschungsanwendungen
2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Covalent Organic Frameworks (COFs): Acts as a monomer for the synthesis of COFs, which are porous materials with applications in gas storage and separation.
Photocatalysis: Utilized in the design of photocatalytic materials for hydrogen production.
Sensors: Employed in the development of chemical sensors due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene exerts its effects is primarily through its electronic structure. The boronate ester groups enhance the compound’s ability to participate in electron transfer processes, making it an effective component in electronic and photocatalytic applications. The perylene core provides a stable and conjugated system that facilitates these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perylene-2,5,8,11-tetracarboxylic dianhydride: Another perylene derivative used in organic electronics.
Perylene-3,4,9,10-tetracarboxylic dianhydride: Known for its applications in pigments and dyes.
Perylene-2,5,8,11-tetrakis(4-carboxyphenyl): Used in the synthesis of COFs and other advanced materials.
Uniqueness
2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene is unique due to the presence of four boronate ester groups, which significantly enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for the development of new materials with advanced electronic and catalytic properties .
Eigenschaften
Molekularformel |
C44H56B4O8 |
|---|---|
Molekulargewicht |
756.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[5,8,11-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C44H56B4O8/c1-37(2)38(3,4)50-45(49-37)27-17-25-18-28(46-51-39(5,6)40(7,8)52-46)23-33-34-24-30(48-55-43(13,14)44(15,16)56-48)20-26-19-29(47-53-41(9,10)42(11,12)54-47)22-32(36(26)34)31(21-27)35(25)33/h17-24H,1-16H3 |
InChI-Schlüssel |
FIBSLDZCCRAMCO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C5=CC(=CC6=C5C(=CC(=C6)B7OC(C(O7)(C)C)(C)C)C4=CC(=C3)B8OC(C(O8)(C)C)(C)C)B9OC(C(O9)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


